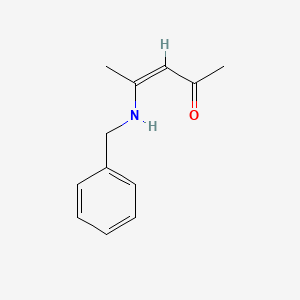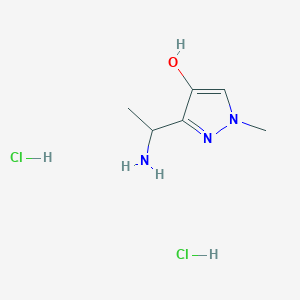
3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride
Overview
Description
The compound “Y-27632 dihydrochloride” is a selective ROCK inhibitor . It’s used in a multitude of stem cell protocols and inhibits ROCK-1 with an IC 50 of 348 nM and ROCK-2 with an IC 50 of 249 nM .
Synthesis Analysis
While specific synthesis methods for “3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride” were not found, there are methods for the synthesis of similar compounds. For instance, imidazoline compounds, which have a similar structure, can be synthesized using fatty acid/aminoethyl ethanolamine in a 1:1 ratio .
Scientific Research Applications
Cancer Research
Y-27632 dihydrochloride has been used in cancer research due to its ability to inhibit ROCK1 and ROCK2, which are involved in cell proliferation and migration . It can suppress tumor cell invasion, making it a valuable tool in studying cancer progression and potential therapeutic strategies .
Cardiology
This compound has demonstrated cardioprotective effects . It can inhibit agonist-induced Ca2+ sensitization of myosin phosphorylation and smooth muscle contractions, which are critical processes in cardiac function .
Nephrology
In the field of nephrology, Y-27632 dihydrochloride has been found to reduce the increase of inflammatory cytokines after reperfusion, preventing the development of acute renal failure .
Neurology
Y-27632 dihydrochloride has applications in neurology, particularly in the study of pain (nociception). It has an anti-nociceptive effect, which can be useful in researching pain mechanisms and potential treatments .
Stem Cell Research
This compound has been used extensively in stem cell research. It is known to increase the survival rate of human embryonic stem cells undergoing cryopreservation . It has also been used in protocols for transdifferentiating fibroblasts into neurons, converting fibroblasts into cardiomyocytes, and inducing cortical neurons from hiPSCs .
Cellular Reprogramming
Y-27632 dihydrochloride has been used in cellular reprogramming, particularly in the generation of induced pluripotent stem cells (iPSCs) from fibroblasts .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride, also known as Y-27632, are the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK1 and ROCK2) . These kinases play a crucial role in various cellular processes such as cell contraction, motility, proliferation, and apoptosis .
Mode of Action
Y-27632 acts as a selective and ATP competitive inhibitor of ROCK1 and ROCK2 . It competes with ATP for binding to the catalytic site of these kinases, thereby inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of myosin light chain (MLC), which in turn reduces smooth muscle contractions .
Biochemical Pathways
The inhibition of ROCK kinases by Y-27632 affects several biochemical pathways. It blocks the RhoA-induced formation of stress fibers in hepatic stellate cells . It also diminishes the dissociation-induced apoptosis, thus increasing the survival rate of human embryonic stem cells . Furthermore, Y-27632 has been shown to reduce the increase of inflammatory cytokines after reperfusion, preventing the development of acute renal failure .
Result of Action
The molecular and cellular effects of Y-27632’s action are diverse. It promotes skeletal myogenic differentiation of MESP1+ mesoderm . It also suppresses tumor cell invasion and has anti-nociceptive and cardioprotective effects . In stem cell research, Y-27632 has been used to increase the survival rate of human embryonic stem cells undergoing cryopreservation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Y-27632. For instance, the compound is sensitive to light and air, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to store the compound under desiccating conditions at -20°C . Furthermore, the biological environment, such as the presence of other signaling molecules, can also affect the compound’s action and efficacy .
properties
IUPAC Name |
3-(1-aminoethyl)-1-methylpyrazol-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c1-4(7)6-5(10)3-9(2)8-6;;/h3-4,10H,7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKXOFQXQQTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1O)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride | |
CAS RN |
2138425-61-1 | |
| Record name | 3-(1-aminoethyl)-1-methyl-1H-pyrazol-4-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



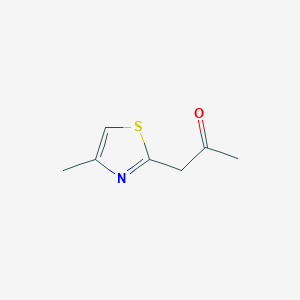
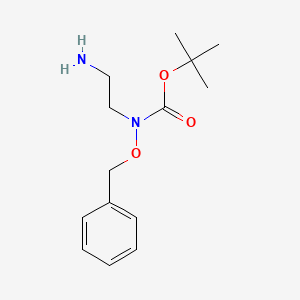
![rel-(1R,2R,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3252032.png)
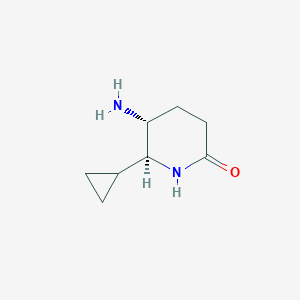
![6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3252047.png)



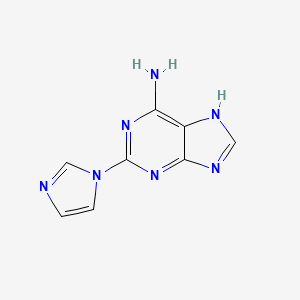

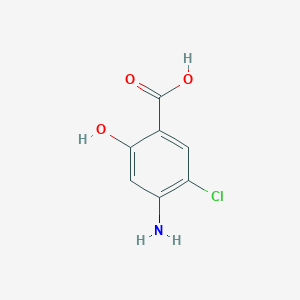

![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)
